molecular formula C9H9BrN4O B2896491 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1820706-68-0

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B2896491
CAS No.: 1820706-68-0
M. Wt: 269.102
InChI Key: YZCPEDXGOPKYRC-UHFFFAOYSA-N
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Description

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound with the molecular formula C9H9BrN4O. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the condensation of 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid with hydrazine hydrate in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide
  • 6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide
  • 6-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide

Uniqueness

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is unique due to the presence of the bromine atom, which can be easily substituted, allowing for the synthesis of a wide variety of derivatives. This makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O/c1-5-6(10)2-3-8-12-7(4-14(5)8)9(15)13-11/h2-4H,11H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCPEDXGOPKYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC(=CN12)C(=O)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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